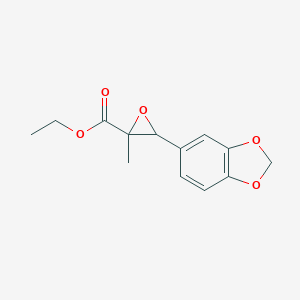

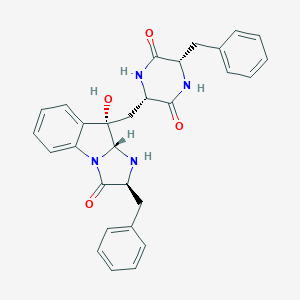

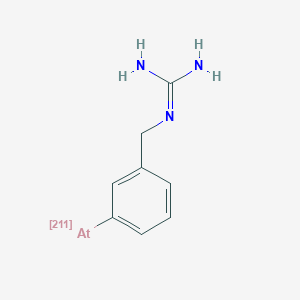

![molecular formula C35H38ClNO3S B163361 2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 142147-67-9](/img/structure/B163361.png)

2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Overview

Description

Dihydro montelukast is a potential impurity found in commercial montelukast preparations. Montelukast (sodium salt) is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing montelukast are used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis.

Scientific Research Applications

Pharmacology

Dihydromontelukast has been explored for its pharmacological applications, particularly as a leukotriene receptor antagonist. It’s used in the treatment of asthma and allergic rhinitis . Its efficacy in reducing infusion reactions in certain medical treatments has also been noted, providing a safer experience for patients undergoing therapies like daratumumab for multiple myeloma .

Biochemistry

In biochemistry, dihydromontelukast is recognized as a potential impurity in commercial montelukast preparations. Its interactions with other biochemicals can be studied to understand the metabolic pathways and the impact of impurities on drug efficacy and safety .

Medicine

Medically, dihydromontelukast’s parent compound, montelukast, is widely used for its anti-inflammatory and bronchoprotective properties. Research has focused on enhancing montelukast’s bioavailability and physico-chemical stability, which could also extend to its dihydro derivative .

Immunology

Dihydromontelukast may have implications in immunological studies due to its parent compound’s role in reducing inflammation and modulating immune responses. This could be particularly relevant in conditions where leukotrienes play a significant role .

Inflammation Research

The compound’s potential in inflammation research is significant, given the role of leukotrienes in inflammatory processes. Studies have suggested that montelukast, and by extension dihydromontelukast, could be effective in managing conditions characterized by inflammation .

Respiratory Diseases

Dihydromontelukast could be relevant in the study of respiratory diseases. Its parent compound is used in treating conditions like asthma and has been proposed as a potential therapeutic in COVID-19 due to its impact on leukotrienes, which are involved in lung pathologies .

Allergic Reactions

In the context of allergic reactions, dihydromontelukast could be studied for its effectiveness in treating conditions like allergic rhinitis. Montelukast has been shown to control symptoms effectively, suggesting a similar potential for its dihydro derivative .

Drug Delivery Systems

Finally, dihydromontelukast could be investigated for its role in novel drug delivery systems. The modification of montelukast molecules to enhance performance and patient compliance in drug formulations could also apply to dihydromontelukast .

Mechanism of Action

Target of Action

Dihydromontelukast, also known as Dihydro montelukast, is a potent and selective antagonist of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1 . This receptor is found in the human airway .

Mode of Action

Dihydromontelukast interacts with its target, the CysLT1 receptor, by inhibiting the binding of leukotriene D4 (LTD4), thereby preventing its effects . This interaction results in the reduction of bronchoconstriction and inflammation, which are key features of conditions like asthma .

Biochemical Pathways

The primary biochemical pathway affected by Dihydromontelukast is the leukotriene pathway. Leukotrienes, such as LTD4, are products of arachidonic acid metabolism and are known to play a significant role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Pharmacokinetics

The pharmacokinetics of Dihydromontelukast involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and extensively metabolized in the liver via the cytochrome P450 system, specifically CYP3A4, 2C8, and 2C9 . The drug is primarily excreted in the feces, with less than 0.2% found in the urine . The time to peak concentration for the drug is between 2 to 4 hours after administration .

Result of Action

The action of Dihydromontelukast results in bronchodilation and a reduction in inflammation. It has been documented that Dihydromontelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .

Action Environment

The action, efficacy, and stability of Dihydromontelukast can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of Dihydromontelukast . Additionally, factors such as the patient’s age, liver function, and the presence of food can also impact the drug’s bioavailability .

properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOIIAUGMZLCEO-JGCGQSQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142147-67-9 | |

| Record name | Dihydromontelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142147679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROMONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFE2Q6HPX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

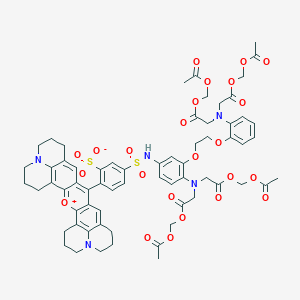

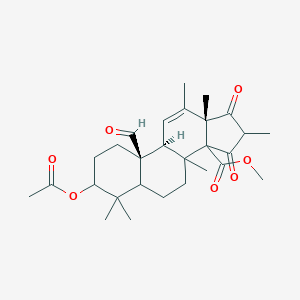

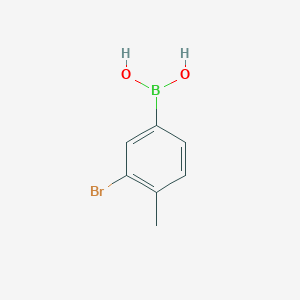

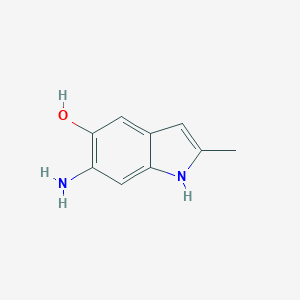

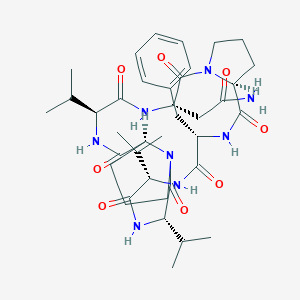

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

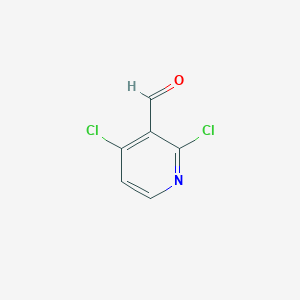

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)